4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole
Overview
Description
4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole is a compound of interest within the field of organic chemistry, particularly in the study of triazole derivatives. Triazoles are known for their diverse range of biological activities and applications in pharmaceutical chemistry due to their heterocyclic nature.
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of azides and alkynes, leading to a wide variety of functional groups being introduced. A related study involves the synthesis of 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, characterized by NMR and IR spectroscopy, showing the versatility of triazole synthesis methods (Ustabaş et al., 2020).
Molecular Structure Analysis
The molecular structure of triazole derivatives reveals significant insights into their reactivity and potential applications. For instance, the study on 4-[(E)-4-Bromobenzylideneamino]-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione highlights the importance of crystallography in understanding the arrangement and orientation of functional groups within the triazole framework (Fun et al., 2009).
Chemical Reactions and Properties
Triazole compounds are reactive towards various chemical transformations, including nucleophilic substitution reactions, which allow for further functionalization. The synthesis and bromine → lithium exchange reactions of 1-substituted 4,5-dibromo-1H-1,2,3-triazoles exemplify the chemical versatility of these compounds (Iddon & Nicholas, 1996).
Scientific Research Applications
Synthesis of Trifluoromethyl Sulfones and Perfluoroalkanesulfonamides : 4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole was used as a starting material for synthesizing 2-phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole, a compound with potential applications in chemical synthesis (Meshcheryakov & Shainyan, 2004).
Oriented Synthesis of 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic Acid : A method involving 4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole was designed for synthesizing 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, an important intermediate for drug synthesis (Liu et al., 2015).
Bromine to Lithium Exchange Reactions : The compound was involved in bromine → lithium exchange reactions, leading to various 1,2,3-triazole derivatives with potential in chemical synthesis (Iddon & Nicholas, 1996).
Antimicrobial Activities : In antimicrobial research, derivatives of 1,2,3-triazoles, potentially including 4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole, exhibited potent activities against specific microbes (Zhao et al., 2012).
Generation and Cycloaddition Reactions : This compound was utilized in generating and studying cycloaddition reactions of 1,2,3-triazole analogs, indicating its utility in organic synthesis studies (Mertzanos et al., 1992).
Synthesis of Thiosemicarbazide and 1,2,4-Triazole Derivatives : The compound played a role in the synthesis of new thiosemicarbazide and 1,2,4-triazole derivatives, which were screened for antimicrobial activities and pharmacological properties (Popiołek et al., 2011).
Synthesis of 4-Bromo-1,2-dihydroisoquinolines : The compound was used in the synthesis of 4-bromo-1,2-dihydroisoquinolines, a class of compounds with potential applications in medicinal chemistry (He et al., 2016).
Fluorescent Behavior of Triazole Regioisomers : Research into the fluorescent properties of 4-acetyl-5-methyl-1,2,3-triazole regioisomers, potentially including derivatives of 4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole, indicates applications in materials science and sensing technologies (Kamalraj et al., 2008).
properties
IUPAC Name |
4-(bromomethyl)-5-methyl-2-phenyltriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-8-10(7-11)13-14(12-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRCTMMLJAMVLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1CBr)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50320624 | |
Record name | 4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50320624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole | |
CAS RN |
13322-02-6 | |
Record name | 13322-02-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Bromomethyl)-5-methyl-2-phenyl-2H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50320624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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